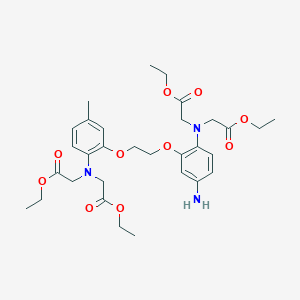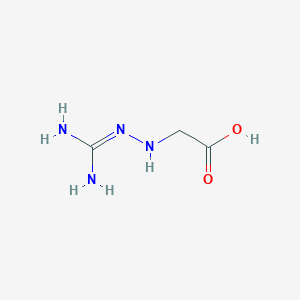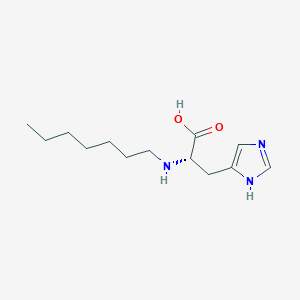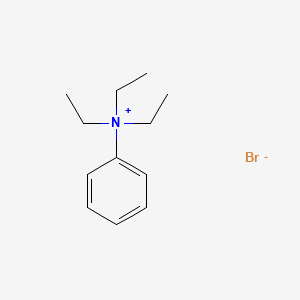
N,N,N-Triethylanilinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethylbenzenaminium bromide is a quaternary ammonium compound with a benzene ring substituted by three ethyl groups and a bromide ion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Triethylbenzenaminium bromide can be synthesized through the quaternization of N,N,N-triethylbenzenamine with bromine. The reaction typically involves the use of an organic solvent such as ethanol or acetone, and the reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of N,N,N-Triethylbenzenaminium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethylbenzenaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution Reactions: Yield products such as N,N,N-triethylbenzenaminium hydroxide or N,N,N-triethylbenzenaminium chloride.
Oxidation and Reduction: The products depend on the specific redox conditions applied.
Applications De Recherche Scientifique
N,N,N-Triethylbenzenaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N,N-Triethylbenzenaminium bromide exerts its effects involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in ion transport and cellular function. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethylbenzenaminium bromide: Similar structure but with methyl groups instead of ethyl groups.
N,N,N-Triethylbenzenaminium chloride: Similar structure but with a chloride ion instead of a bromide ion.
N,N,N-Triethylbenzenaminium iodide: Similar structure but with an iodide ion instead of a bromide ion.
Uniqueness
N,N,N-Triethylbenzenaminium bromide is unique due to its specific combination of ethyl groups and bromide ion, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as phase transfer catalysis and membrane studies, where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61175-74-4 |
|---|---|
Formule moléculaire |
C12H20BrN |
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
triethyl(phenyl)azanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HMJWAKCBJWAMPL-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)C1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


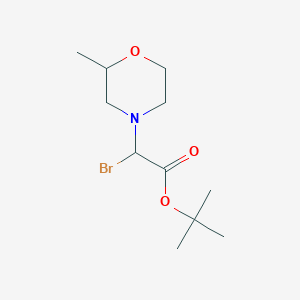
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
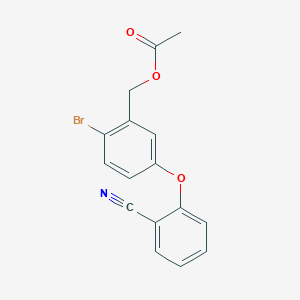
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
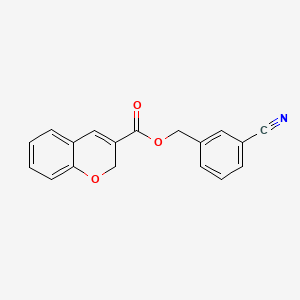

![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)

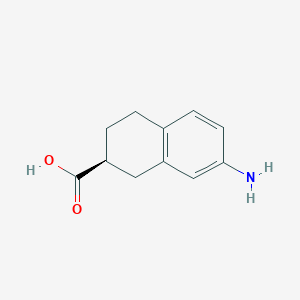
![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)

